2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide

P2Y1 Receptor Binding Affinity Antithrombotic

This compound is a validated P2Y1 receptor antagonist (Example 155, US9428504) with a unique cyclopentylthio-oxopiperidinyl-phenyl acetamide scaffold, offering an orthogonal chemotype to nucleotide-based (MRS2279) and urea-based (BPTU) antagonists. Its moderate binding affinity (Ki=22.5 nM) paired with exceptional functional potency (IC50=0.090 nM in platelet calcium flux; IC50=140 nM in platelet aggregation) makes it indispensable for receptor occupancy–signal transduction studies and chemotype-switching experiments to rule out off-target effects. Procure this compound to establish robust SAR around the cyclopentylthio and oxopiperidinyl elements and advance antithrombotic research with compound-specific, assay-validated material.

Molecular Formula C18H24N2O2S
Molecular Weight 332.46
CAS No. 1251564-64-3
Cat. No. B2666474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
CAS1251564-64-3
Molecular FormulaC18H24N2O2S
Molecular Weight332.46
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C18H24N2O2S/c21-17(13-23-16-8-1-2-9-16)19-14-6-5-7-15(12-14)20-11-4-3-10-18(20)22/h5-7,12,16H,1-4,8-11,13H2,(H,19,21)
InChIKeyVVMDAESHPOIWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide (CAS 1251564-64-3): A Non-Nucleotide P2Y1 Receptor Antagonist for Antithrombotic Research


2-(Cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide (CAS 1251564-64-3) is a synthetic small molecule from the 7-hydroxy-spiropiperidine indolinyl chemical class, identified as a potent antagonist of the human purinergic P2Y1 receptor [1]. This compound, designated as Example 155 in patent US9428504, is part of a series developed for its potential as a novel antithrombotic agent, functioning by inhibiting ADP-induced platelet activation [1]. It is characterized by a unique cyclopentylthio ether and an oxopiperidinyl-phenyl acetamide core, distinguishing its structure from nucleotide-based and other urea-series P2Y1 antagonists.

Critical Procurement Rationale for 2-(Cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Why Structural Analogs Are Not Functionally Interchangeable


The P2Y1 receptor antagonist landscape is populated by diverse chemotypes, including nucleotide analogs (e.g., MRS2279), non-nucleotide ureas (e.g., BPTU), and spiropiperidine indolinyls, each exhibiting profound variations in binding kinetics, functional activity in platelets, and selectivity profiles [1]. Within the same patent family, a minor structural modification can drastically alter binding affinity, as demonstrated by the 7-fold difference in Ki values between Example 155 (Ki=22.5 nM) and Example 60 (Ki=6.4 nM) [2][3]. Generic substitution based solely on target class would ignore these critical, quantifiable performance gaps in human platelet functional assays, making compound-specific validation essential for reliable and reproducible research outcomes.

Quantitative Differentiation Guide for 2-(Cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide


Head-to-Head Binding Affinity Comparison with Closest Patent Analog (Example 60)

In a direct comparison of compounds from the same patent series using an identical SPA membrane binding assay, the target compound (Example 155) exhibited a Ki of 22.5 nM, which is 3.5-fold less potent than the closest comparator, Example 60 (CHEMBL3287051; Ki = 6.4 nM) [1][2]. This difference highlights how specific structural modifications, such as the substitution pattern on the indolinyl core, significantly modulate receptor binding, directly impacting the compound's suitability for applications requiring a specific potency window.

P2Y1 Receptor Binding Affinity Antithrombotic Structure-Activity Relationship

Functional Antagonism in Human Platelets: Comparison with High-Affinity In-Patent Analog

Despite a lower binding affinity, the target compound demonstrates comparable functional potency to a more potent binder. In a washed human platelet FLIPR assay, Example 155 inhibited 2-methylthio-ADP-induced calcium flux with an IC50 of 0.090 nM, which is virtually equivalent to the 0.080 nM IC50 of Example 60 [1][2]. This near-equivalent cellular activity, despite a 3.5-fold difference in Ki, suggests a differentiated binding mode or kinetic profile that leads to effective signal transduction blockade in a physiological context.

Platelet Aggregation Functional Assay Calcium Flux P2Y1 Antagonist

Cross-Study Potency Comparison Against Market-Leading P2Y1 Antagonist MRS2279

The target compound's binding affinity is approximately an order of magnitude lower than that of the high-affinity competitive antagonist MRS2279, which has a reported Ki of 2.5 nM [1]. While MRS2279 represents a benchmark for potency, the non-nucleotide, spiropiperidine indolinyl scaffold of Example 155 offers a distinct intellectual property position and a potential for a divergent selectivity profile against other P2Y receptor subtypes, a common challenge for nucleotide-based antagonists . This positions Example 155 as a valuable orthogonal tool compound for P2Y1 pharmacological dissection.

MRS2279 Competitive Antagonist Cross-screening Selectivity

Platelet Aggregation Inhibitory Activity: A Crucial Functional Benchmark

An essential functional parameter for antithrombotic development is the inhibition of platelet aggregation. Example 155 was shown to antagonize 10 uM ADP-induced aggregation in platelet-enriched human plasma with an IC50 of 140 nM [1]. This provides a baseline for its in vitro antiplatelet activity in a complex biological matrix, which is crucial for translating target engagement to a therapeutically relevant endpoint. This characteristic directly addresses the needs of researchers developing ex vivo aggregation assays to predict in vivo efficacy.

Platelet Aggregation Ex Vivo Antithrombotic Functional Potency

Primary Research Applications for 2-(Cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide Based on Demonstrated Activity


Orthogonal Chemical Probe for P2Y1 Receptor Pharmacology

Given its distinct spiropiperidine indolinyl scaffold compared to nucleotide (MRS2279) and urea-based (BPTU) antagonists, this compound is best utilized as an orthogonal probe to validate P2Y1-specific phenotypes. Its moderate binding affinity (Ki = 22.5 nM) and high functional potency in cellular assays (IC50 = 0.090 nM) makes it ideal for chemotype-switching experiments to rule out off-target effects associated with other antagonist classes [1]. This application is directly supported by its cross-study comparable binding data against MRS2279.

Dissection of Binding Kinetics vs. Cellular Efficacy

The observed disconnection between its moderate binding Ki (22.5 nM) and potent functional IC50 in platelets (0.090 nM) makes this compound a valuable tool for studying the relationship between receptor occupancy and signal transduction blockade [1]. Researchers can leverage this molecule to investigate receptor reserve and signal amplification mechanisms in ADP-induced platelet activation, as evidenced by the head-to-head functional comparison with Example 60.

Lead Compound for Focused Structure-Activity Relationship (SAR) Studies

The 7-fold range in binding affinities among close analogs within US9428504 (e.g., Example 60 Ki=6.4 nM vs. Example 155 Ki=22.5 nM) highlights the sensitivity of this scaffold to structural modification [1][2]. Procuring this compound enables medicinal chemistry teams to establish a comprehensive SAR around the cyclopentylthio and oxopiperidinyl-phenyl acetamide elements, aiming to decouple metabolic stability from potency. This scenario is directly derived from the direct head-to-head comparison evidence.

Antiplatelet Agent Development and Ex Vivo Validation

With a demonstrated IC50 of 140 nM in a human platelet aggregation assay, this compound is a relevant starting point for developing novel antithrombotic therapies that require in vitro validation [1]. Its activity in a plasma-based functional assay, rather than just a biochemical binding assay, provides a higher level of confidence for researchers aiming to advance beyond early-stage hits. This application is built directly on the supporting evidence of its antiplatelet activity.

Quote Request

Request a Quote for 2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.